1-(3-Chloro-4-methylbenzoyl)piperidine

Description

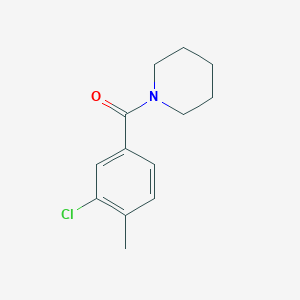

1-(3-Chloro-4-methylbenzoyl)piperidine is a synthetic piperidine derivative characterized by a benzoyl group substituted at the 3-chloro-4-methyl position on the aromatic ring. The chloro and methyl substituents likely influence its electronic properties, lipophilicity, and binding interactions with biological targets .

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

(3-chloro-4-methylphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H16ClNO/c1-10-5-6-11(9-12(10)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

CSHLGGLIKIPODZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of piperidine derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

*SAR: Structure-Activity Relationship inferred from analogues.

Key Observations:

- Substituent Position : The 3-chloro-4-methyl substitution in the target compound may enhance lipophilicity and steric interactions compared to simpler phenyl or alkyl chains (e.g., PCP or 1-(3-phenylbutyl)piperidine) .

- Aromatic vs. Aliphatic Substituents : Unlike PCP’s cyclohexyl-phenyl group, the benzoyl moiety in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability .

Pharmacological and Binding Properties

Analgesic and Receptor Interactions:

- PCP and Ketamine Analogues : Phencyclidine derivatives exhibit NMDA receptor antagonism and analgesic effects. However, the benzoyl group in this compound may shift activity toward other targets, such as AMPA receptors, as seen in 1-BCP derivatives .

- S1R Ligands : Compounds like 1-(3-phenylbutyl)piperidine bind to sigma-1 receptors (S1R) with RMSD values >2.5 Å, indicating flexibility in hydrophobic cavity binding. The target compound’s benzoyl group may occupy similar cavities but with altered orientation due to steric effects .

- Enzyme Inhibition : Tertiary amine piperidines (e.g., 1-(2-chloroethyl)piperidine) show enhanced PARP inhibition compared to secondary amines. The chloro and methyl groups in the target compound could similarly modulate enzyme interactions .

Table 2: Binding and Activity Metrics

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-4-methylbenzoyl)piperidine, and what are their key reaction conditions?

The synthesis typically involves acylation of the piperidine ring with 3-chloro-4-methylbenzoyl chloride. A common method includes:

- Step 1 : Reacting piperidine with 3-chloro-4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product.

Key parameters affecting yield (70–85%) include temperature control to minimize side reactions and stoichiometric excess of the acyl chloride .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm the benzoyl-piperidine linkage. Key signals include the piperidine N–H (~δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- IR : Stretching frequencies for the carbonyl group (C=O, ~1650–1680 cm⁻¹) and C–Cl (~600–800 cm⁻¹) are diagnostic .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

- Solvent Selection : Replace dichloromethane with THF to enhance solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate acylation .

- Workflow : Employ design of experiments (DoE) to statistically optimize temperature, molar ratios, and reaction time. Contradictory yield data (e.g., 70% vs. 85%) may arise from trace moisture or inadequate stirring .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, discrepancies in antimicrobial activity (e.g., MIC = 8 µM vs. 32 µM) may stem from bacterial strain differences .

- Compound Purity : Verify via HPLC and mass spectrometry; impurities <5% can skew results.

- Statistical Analysis : Apply ANOVA to evaluate significance across replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.